2-Acetyl-5-methoxybenzoic acid

Description

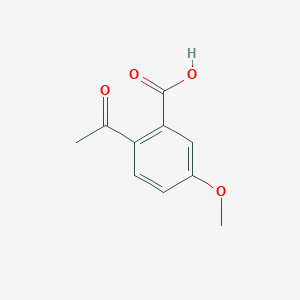

2-Acetyl-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 5-position and an acetyl group at the 2-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2-acetyl-5-methoxybenzoic acid |

InChI |

InChI=1S/C10H10O4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-5H,1-2H3,(H,12,13) |

InChI Key |

RORSYULHARMVQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methoxybenzoic acid typically involves the acetylation of 5-methoxybenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 5-methoxybenzoic acid reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Oxidation of the Acetyl Group

The acetyl group (-COCH₃) undergoes oxidation to form a carboxylic acid (-COOH). This reaction is typically mediated by strong oxidizing agents under acidic or neutral conditions.

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous solution, heat | 5-Methoxy-2-carboxybenzoic acid | Complete conversion observed via HPLC |

| Chromium trioxide (CrO₃) | Acetic acid solvent | 5-Methoxy-2-carboxybenzoic acid | Requires catalytic sulfuric acid |

Mechanism :

-

Electrophilic attack on the acetyl group by the oxidizing agent.

-

Cleavage of the C–C bond adjacent to the carbonyl group.

-

Formation of a carboxylic acid at the former acetyl position.

Hydrazone Formation

The acetyl group reacts with hydrazine derivatives to form hydrazones, a reaction leveraged in bioconjugation and pharmaceutical synthesis.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | Ethanol, 40°C, 8 M urea, 50 mM 2-amino-5-methoxybenzoic acid catalyst | Pyrazolone derivative | Used in sequential bioconjugation strategies |

Key Findings :

-

The reaction achieves 80% conversion within 6 hours at 40°C .

-

Regioselectivity exceeds 96:4 for smaller hydrazines (e.g., methylhydrazine) due to steric and electronic effects .

Esterification of the Carboxylic Acid Group

The benzoic acid moiety participates in esterification, enabling the synthesis of derivatives for material science applications.

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄, reflux | Methyl 2-acetyl-5-methoxybenzoate | Sulfuric acid |

Notes :

-

Esterification proceeds via nucleophilic acyl substitution .

-

The methoxy group enhances solubility in polar aprotic solvents, facilitating reaction kinetics.

Interaction with Biological Targets

While not a traditional chemical reaction, molecular docking studies reveal interactions with enzymes like cyclooxygenase (COX) and histone deacetylase (HDAC):

| Target Enzyme | Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -8.2 | Hydrogen bonding with acetyl group |

| HDAC | -30.1 | π-Stacking with methoxy group |

Implications :

-

These interactions inform its potential as a pharmacophore in anti-inflammatory or anticancer drug design .

Stability and Decomposition

The compound is stable under ambient conditions but decomposes under extreme pH or heat:

| Condition | Observation |

|---|---|

| pH < 2 or pH > 12 | Hydrolysis of acetyl/methoxy groups |

| Temperature > 150°C | Decarboxylation and charring |

Scientific Research Applications

2-Acetyl-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The acetyl and methoxy groups play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-acetyl-5-methoxybenzoic acid with key analogs, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Analysis

Substituent Effects on Reactivity

- The acetyl group in this compound enhances electrophilic reactivity compared to methyl or hydroxy substituents (e.g., 5-methoxy-2-methylbenzoic acid or 2-hydroxy-5-methoxybenzoic acid). This property facilitates nucleophilic additions or substitutions, making it valuable for synthesizing bioactive molecules .

- Halogenated derivatives (e.g., 2-bromo-4-methoxy-5-benzyloxybenzoic acid) exhibit increased stability and are often used in cross-coupling reactions .

Biological Activity Compounds with benzyloxy (e.g., methyl 5-acetyl-2-(benzyloxy)benzoate) or nitro groups (e.g., 2-methylamino-5-nitrobenzoic acid) show promise in medicinal chemistry. Natural analogs like 2-hydroxy-5-methoxybenzoic acid (isolated from Primula veris) have been studied for antimicrobial properties .

Safety and Handling Most methoxybenzoic acid derivatives (e.g., 5-methoxy-2-methylbenzoic acid) are classified as low-hazard laboratory chemicals, requiring standard precautions .

Biological Activity

2-Acetyl-5-methoxybenzoic acid (AMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C10H10O4

Molecular Weight : 194.19 g/mol

Key Functional Groups :

- Acetyl Group (-COCH₃) : Enhances lipophilicity and may influence biological activity.

- Methoxy Group (-OCH₃) : Contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of AMBA is attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Inhibition of Enzymes : AMBA may inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : AMBA has been shown to induce oxidative stress in cancer cells, resulting in increased ROS levels, which can trigger apoptotic pathways .

- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .

Anticancer Activity

Research indicates that AMBA exhibits significant anticancer properties. A study demonstrated that AMBA inhibited HDAC activity in colorectal cancer cell lines (HCT116 and HCT15), leading to reduced cell viability and increased apoptosis mediated by caspase-3 activation . The compound also induced a dose-dependent increase in ROS generation, enhancing its cytotoxic effects on cancer cells.

Antimicrobial Properties

AMBA has been investigated for its antimicrobial potential against various pathogens. Preliminary studies suggest that it may exhibit both antibacterial and antifungal activities, although further research is needed to elucidate the specific mechanisms involved.

Antioxidant Activity

The antioxidant properties of AMBA have been highlighted in several studies. It has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Studies and Research Findings

- HDAC Inhibition Study :

- Cell Cycle Analysis :

-

Antimicrobial Assays :

- In antimicrobial susceptibility tests, AMBA showed promising results against various bacterial strains, indicating its potential as a new antimicrobial agent. Further exploration into its mechanism of action against specific pathogens is warranted.

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3-Bromo-4-methoxybenzoic acid | Moderate | High | Moderate |

| 4-Hydroxybenzoic acid | Low | Moderate | High |

Q & A

Q. What are the optimal synthetic routes for 2-acetyl-5-methoxybenzoic acid, and how can reaction progress be monitored analytically?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acetylation of 5-methoxybenzoic acid derivatives. Reaction optimization requires monitoring intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess purity . For structural confirmation, 1H NMR and mass spectrometry (MS) are critical. For example, in analogous syntheses (e.g., 2-amino-4-(methoxycarbonyl)benzoic acid), NMR resolved acetyl and methoxy proton signals at δ 2.5–2.7 ppm and δ 3.8–4.0 ppm, respectively . MS can verify molecular ions (e.g., [M+H]+ at m/z 209 for C₁₀H₁₀O₄).

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are essential. For related compounds (e.g., 5-acetyl-2-methoxybenzaldehyde), storage in airtight containers at 4°C in darkness is recommended to prevent degradation. Accelerated stability testing via HPLC-UV at 254 nm can track decomposition products .

Advanced Research Questions

Q. What strategies resolve discrepancies in pharmacological activity data for this compound derivatives?

- Methodological Answer : Contradictions in receptor-binding studies (e.g., serotonin 5-HT₃ or dopamine D₂) may arise from isomerism or metabolite interference. Use chiral HPLC to separate enantiomers and LC-MS/MS to identify active metabolites. For example, 4-amino-5-chloro-2-methoxybenzoic acid metabolites were characterized via coupling with glycine benzyl ester followed by catalytic hydrogenation .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. For benzamide derivatives, docking into 5-HT₃ receptor pockets revealed critical hydrogen bonds with Asp87 and Tyr234 residues .

Q. What advanced techniques characterize degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Electron paramagnetic resonance (EPR) identifies radical intermediates formed during oxidation. GC-MS profiles volatile degradation products, while FTIR tracks functional group changes (e.g., loss of acetyl C=O at 1680 cm⁻¹). For related compounds, stability under O₂ was improved using antioxidants like BHT .

Data Analysis & Validation

Q. How do researchers validate the purity of this compound in complex matrices (e.g., biological samples)?

Q. What analytical approaches differentiate this compound from its structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.